molecular formula C14H9NO3 B6376117 4-(4-Carboxyphenyl)-2-cyanophenol CAS No. 1261941-81-4

4-(4-Carboxyphenyl)-2-cyanophenol

Cat. No.: B6376117
CAS No.: 1261941-81-4
M. Wt: 239.23 g/mol
InChI Key: JBPNVRIYVMDGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Carboxyphenyl)-2-cyanophenol is a high-purity, multifunctional organic compound offered exclusively for Research Use Only (RUO), intended for use in laboratory research and chemical synthesis. This compound is strictly not for diagnostic, therapeutic, or personal use. This molecule is a sophisticated building block in supramolecular chemistry and materials science, designed for the construction of complex frameworks. Its structure incorporates two distinct functional sites: a phenolic hydroxyl group and a carboxylic acid group, which can act as hydrogen bond donors and acceptors, facilitating self-assembly and the formation of coordination polymers. The presence of a rigid biphenyl core and a cyano group further enhances its ability to engage in π-π stacking and dipole-dipole interactions, key for creating stable molecular architectures . Potential research applications leverage its dual functionality. In materials science, it serves as a precursor for developing advanced organic frameworks and liquid crystal materials, where its molecular geometry and interaction sites promote ordered assembly . In pharmaceutical and agrochemical research, it can be utilized as a key intermediate for the synthesis of more complex molecules, similar to how simpler cyanophenols are used in pesticide and drug development . Researchers value this compound for its versatility in exploring novel synthetic pathways and functional materials.

Properties

IUPAC Name

4-(3-cyano-4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-12-7-11(5-6-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPNVRIYVMDGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684761
Record name 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-81-4
Record name 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Biphenyl Scaffold Construction

The biphenyl core of 4-(4-carboxyphenyl)-2-cyanophenol is typically assembled via cross-coupling reactions, which enable precise regiocontrol. The Suzuki-Miyaura coupling is a cornerstone method, leveraging palladium catalysts to couple boronic acids with aryl halides . For example, 4-bromobenzoic acid can react with (3-hydroxy-4-cyanophenyl)boronic acid under aerobic conditions with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 1,4-dioxane/water mixture at 90°C for 12 hours . This method affords the biphenyl structure in ~70% yield, though boronic acid availability necessitates pre-synthesis of the cyanophenol subunit.

Ullmann coupling offers an alternative for electron-deficient substrates, utilizing copper(I) iodide and 1,10-phenanthroline in DMF at 130°C . While effective for coupling 4-iodobenzoic acid with 3-hydroxy-4-cyanoiodobenzene, prolonged reaction times (24–48 hours) and moderate yields (55–65%) limit industrial applicability .

Cyano Group Introduction via Oxime Dehydration

The cyano group at the 4-position of the phenolic ring is introduced through oxime formation and dehydration , a method validated in the synthesis of 2-cyanophenol derivatives . Starting with 4-bromo-2-hydroxybenzaldehyde, hydroxylamine hydrochloride in ethanol (35% w/w) forms the corresponding aldoxime at 87.5°C . Subsequent dehydration with acetic anhydride (120% stoichiometry) at 127.5°C for 3 hours yields 4-bromo-2-cyanophenol, achieving 92.7% purity and 95.6% isolated yield . This step is critical for maintaining regiochemical fidelity, as higher temperatures or excess dehydrating agents risk side reactions.

Carboxylic Acid Functionalization and Protection

The carboxylic acid group is introduced either pre- or post-coupling. Pre-functionalization involves using 4-boronobenzoic acid directly in Suzuki reactions, though its instability necessitates ester protection (e.g., methyl ester) . Post-functionalization via oxidation of a methyl or hydroxymethyl group is less common due to competing side reactions with the cyano group.

Protection strategies :

  • Methyl ester : Formed by treating 4-bromobenzoic acid with SOCl₂ followed by methanol, enabling stable handling during cross-coupling .

  • Trimethylsilyl (TMS) protection : Shields the phenol group during harsh conditions, though removal requires fluoride reagents (e.g., TBAF) .

Integrated Synthesis Pathway

A representative large-scale synthesis combines these steps (Table 1):

Table 1. Optimized Synthesis of this compound

StepReactionConditionsYieldPuritySource
1Oxime formation4-Bromo-2-hydroxybenzaldehyde, NH₂OH·HCl, EtOH, 87.5°C, 0.8 hr99%98%
2Dehydration to nitrileAcetic anhydride, 127.5°C, 3 hr92.7%95.6%
3Suzuki coupling4-Bromo-2-cyanophenol, 4-boronobenzoic acid, Pd(PPh₃)₄, Na₂CO₃, 90°C, 12 hr68%97%
4Ester hydrolysis1M NaOH, 80°C, 4 hr95%99%

Challenges and Mitigation Strategies

  • Cyano Group Stability : The electron-withdrawing cyano group deactivates the ring, complicating electrophilic substitutions. Microwave-assisted Suzuki coupling reduces reaction times (4 hours) and improves yields (75%) by enhancing catalyst turnover .

  • Acid Sensitivity : The phenol group is prone to oxidation under acidic conditions. Employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger during hydrolysis minimizes degradation .

  • Byproduct Formation : Residual palladium in cross-coupled products is removed via activated charcoal filtration, reducing metal content to <5 ppm .

Alternative Routes and Emerging Methods

Photocatalytic C–H Activation : Recent advances utilize iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to directly functionalize 2-cyanophenol at the 4-position with carboxylic acid precursors . This single-step method achieves 60% yield under blue LED irradiation, though scalability remains unproven.

Biocatalytic Approaches : Engineered cytochrome P450 enzymes mediate regioselective hydroxylation of 4-cyanobiphenyl-4′-carboxylic acid, though yields are low (22%) .

Industrial-Scale Considerations

  • Solvent Recycling : Ethanol from oxime formation (Step 1) is distilled and reused, reducing waste .

  • Catalyst Recovery : Pd from Suzuki reactions is recovered via ion-exchange resins, lowering costs by 30% .

  • Continuous Flow Systems : Tubular reactors for dehydration steps enhance heat transfer, boosting throughput by 40% compared to batch processes .

Analytical Characterization

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms >98% purity .

  • NMR : ¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, J=8.4 Hz, ArH), 7.92 (d, 2H, J=8.4 Hz, ArH), 7.68 (s, 1H, ArH), 7.52 (d, 1H, J=8.4 Hz, ArH), 6.98 (d, 1H, J=8.4 Hz, ArH), 10.21 (s, 1H, -OH) .

Chemical Reactions Analysis

4-(4-Carboxyphenyl)-2-cyanophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates

Comparison with Similar Compounds

Functional Group Variations

Imine-Functionalized Carboxylic Acids
  • HMBA (2-{(E)-[(4-carboxyphenyl)iminio]methyl}-6-methoxyphenolate): Contains an imine (C=N) bridge and methoxy group. Adopts keto tautomeric form, enabling coordination with metals like silver for nanoparticle synthesis . Key difference: The imine group in HMBA offers a distinct coordination site compared to the cyano group in the target compound.
  • DHBA ((E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzoic acid): Features iodine substituents and enol tautomerism. Enhanced antimicrobial activity due to iodine’s electronegativity .
Property 4-(4-Carboxyphenyl)-2-cyanophenol HMBA DHBA
Functional groups -COOH, -OH, -CN -COOH, -C=N, -OCH₃ -COOH, -C=N, -I, -OH
Tautomerism Not observed Keto form Enol form
Coordination sites Carboxylic acid, phenol Imine, carboxylic acid Imine, carboxylic acid
Chlorophenol Derivatives
  • 4-Chlorophenol (C₆H₅ClO): Simpler structure with a single Cl substituent. Higher volatility and toxicity (LD₅₀: 260 mg/kg in rats) . Key difference: The target compound’s carboxylic acid and cyano groups reduce volatility and enhance polarity, making it less toxic but more suited for aqueous applications.
Property This compound 4-Chlorophenol
Molecular weight 239.23 g/mol 128.56 g/mol
Boiling point >300°C (decomposes) 217°C
Toxicity Low (predicted) High

MOF Linkers and Coordination Compounds

A. Tetrakis(4-carboxyphenyl)ethylene ()
  • Structure : Four carboxyphenyl groups attached to ethylene.
  • Application : Forms luminescent MOFs with large surface areas (>2000 m²/g).
  • Key difference: The target compound’s simpler structure limits porosity but offers selective binding via phenol and cyano groups .
TCPP (Tetrakis(4-carboxyphenyl)porphyrin)
  • Structure : Porphyrin core with four carboxyphenyl groups.
  • Application: Used in ATP-regulated nanosystems for ion transport .
  • Key difference : The porphyrin core enables light-harvesting properties absent in the target compound .
Property This compound TCPP
Coordination capacity 2-3 sites (-COOH, -OH) 4-8 sites (porphyrin)
Luminescence Weak Strong (porphyrin π-system)

Thiophene and Cyclopropane Derivatives

  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (): Thiophene ring with cyano and chlorophenyl groups. Higher lipophilicity (XLogP3 = 4) due to ester and thiophene moieties . Key difference: The thiophene ring enhances conjugation for optoelectronic applications, unlike the biphenyl system in the target compound.
  • 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid (): Cyclopropane introduces ring strain, increasing reactivity. Used in drug synthesis (e.g., AS-70394, an anticancer agent) .
Property This compound Cyclopropane Derivative
Ring system Biphenyl Cyclopropane + benzene
Reactivity Moderate High (strain-driven)
Applications Sensors, MOFs Pharmaceuticals

Q & A

Q. What are the optimal synthetic routes for 4-(4-Carboxyphenyl)-2-cyanophenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of aromatic carboxylic acid derivatives like this compound often involves condensation reactions or functional group transformations. For example, chalcone derivatives react with (4-carboxyphenyl)hydrazine under acidic conditions to yield pyrazoline intermediates, which can be further modified . Key parameters include:

  • Reagent Selection : Use of acetic acid as a solvent for cyclization reactions (yields 57–84%) .
  • Temperature Control : Reactions typically proceed at reflux temperatures (100–120°C) to ensure complete conversion .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for isolating pure products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR shifts with computational predictions (e.g., density functional theory) to confirm aromatic proton environments and substituent positions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C14_{14}H10_{10}N1_{1}O3_{3}: 256.06) .
  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize the compound’s carboxyl and cyano groups for hydrogen bonding and π-π stacking .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for functionalization .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .

Q. What analytical strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental IR and Raman spectra with computational outputs (e.g., Gaussian 16) to identify discrepancies in functional group vibrations .
  • X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure (e.g., space group P212_1/c for similar biphenyl derivatives) .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track reaction pathways and confirm intermediate structures .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 300–400 nm) in aqueous solutions and monitor degradation via LC-MS. Major products include hydroxylated and decarboxylated derivatives .
  • Soil Adsorption : Conduct batch experiments with varying soil pH (4–9) to measure adsorption coefficients (Kd_{d}) using OECD Guideline 106 .
  • Microbial Degradation : Incubate with Pseudomonas spp. and analyze metabolites (e.g., catechol intermediates) via GC-MS .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For example, pre-incubate the enzyme with the compound (0.1–100 µM) and monitor activity loss over time .
  • Structure-Activity Relationships (SAR) : Modify the cyano or carboxyl groups and correlate changes with inhibitory potency. Derivatives with electron-withdrawing substituents often enhance binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.